molecular formula C23H17N3O3 B10899991 3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline

3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline

Cat. No.: B10899991
M. Wt: 383.4 g/mol
InChI Key: XJVFSYKXPSZBJO-SKDFXZMKSA-N
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Description

N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the methyl and nitrophenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium or platinum, and various organic bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE shares structural similarities with other benzoxazole derivatives and nitrophenyl compounds.
  • Other similar compounds: Benzoxazole, nitrophenyl derivatives.

Uniqueness

What sets N-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

(E)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C23H17N3O3/c1-16-7-12-21-22(14-16)29-23(25-21)18-5-2-6-19(15-18)24-13-3-4-17-8-10-20(11-9-17)26(27)28/h2-15H,1H3/b4-3+,24-13?

InChI Key

XJVFSYKXPSZBJO-SKDFXZMKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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